9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid
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Overview
Description
9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
The synthesis of 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the desired nonanoic acid derivative through a series of reactions such as condensation and esterification. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid include:
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid These compounds share similar structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical properties and potential applications .
Properties
IUPAC Name |
9-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)21-14-12-10-8-7-9-11-13-15(24)25/h7-14H2,1-6H3,(H,24,25)(H2,21,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOELBQYAKSWTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCCCCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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